
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride is a compound that can be considered an analog to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar fluorinated amino acids and their properties. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated amino acids has been explored in the literature. For instance, the synthesis of 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids and their fluoro analogs has been developed, showing the feasibility of introducing fluorine into amino acid structures . Additionally, the stereoselective preparation of various 3-amino-2-fluoro carboxylic acid derivatives from common amino acids like alanine and valine has been described, indicating that the synthesis of 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride could potentially follow similar methodologies .
Molecular Structure Analysis
The molecular structure of fluorinated amino acids has been characterized using various spectroscopic methods. For example, the vibrational and electronic structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using DFT and aided by IR and Raman spectroscopy . These studies provide a foundation for understanding the molecular structure of 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride, as the presence of fluorine can significantly influence the electronic properties and hydrogen bonding patterns within the molecule.
Chemical Reactions Analysis
The reactivity of fluorinated amino acids can be inferred from the literature. The incorporation of fluoro-β-amino acid residues into various peptides and the discussion of their chemical reactions, such as the reactions with (diethylamino)sulfur trifluoride (DAST), suggest that 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride may also participate in similar reactions, potentially leading to the formation of complex peptides or other organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amino acids are often characterized by spectroscopic techniques and elemental analyses. The compounds discussed in the papers are fully characterized by IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, MS spectrometry, and by their melting points and optical rotations . These characterizations are essential for understanding the behavior of these compounds in various environments and can be used as a reference for the analysis of 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has shown that derivatives of pyridonecarboxylic acids, which share structural similarities with "3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid; hydrochloride," exhibit significant antibacterial activity. The synthesis and evaluation of these compounds have led to the identification of potent antibacterial agents. For example, a study demonstrated the synthesis of various analogues with modifications at specific positions on the pyridone ring, revealing some compounds to be more active than existing antibiotics, indicating their potential as new antibacterial drugs (Egawa et al., 1984). This research underscores the importance of structural modification in enhancing antibacterial efficacy.
Anticancer Applications
The compound and its analogues have also been investigated for their anticancer activities. A study on the synthesis of fluorinated pyridines via the Balz-Schiemann reaction, an alternative route to the antibacterial agent enoxacin, which also holds potential as an anticancer agent, highlights the versatility of these compounds (Matsumoto et al., 1984). Additionally, the development of novel anticancer agents through the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines using similar compounds demonstrates the potential for treating various cancers (Temple et al., 1983).
Analytical and Quality Control Applications
On the analytical front, the utilization of analytical methods for quality control of active pharmaceutical ingredients derived from similar compounds has been emphasized. The study of 3-quinolin-4-one propanoic acids, which resemble the molecular structure of fluoroquinolone antibiotics, showcases the need for rigorous analytical methods to ensure the quality of these promising compounds (Zubkov et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response if exposure occurs .
Eigenschaften
IUPAC Name |
3-amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-2-1-5(4-11-7)6(10)3-8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRTVNFYHTXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)
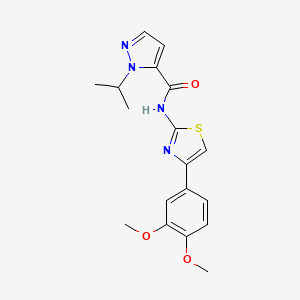
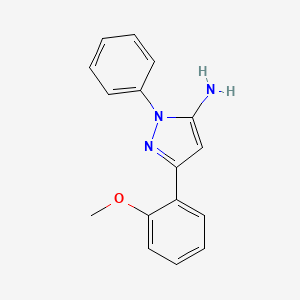
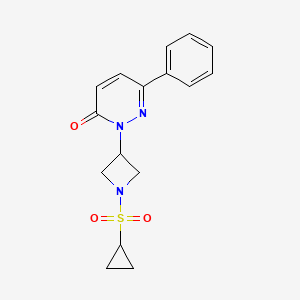

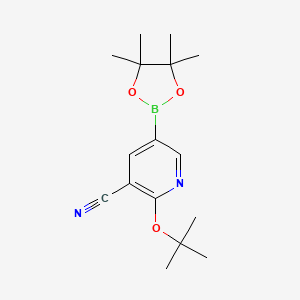
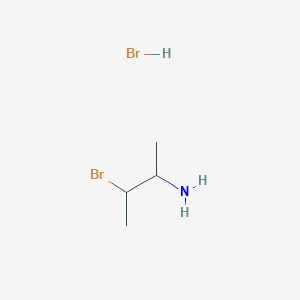
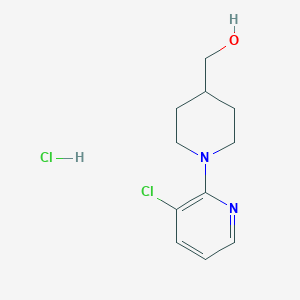
![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
